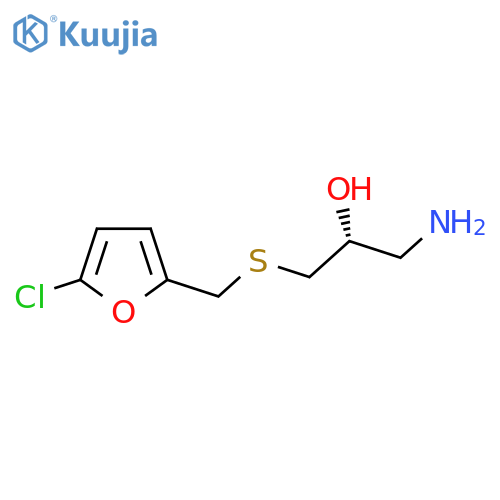

Cas no 2171231-21-1 ((2R)-1-amino-3-{(5-chlorofuran-2-yl)methylsulfanyl}propan-2-ol)

(2R)-1-amino-3-{(5-chlorofuran-2-yl)methylsulfanyl}propan-2-ol 化学的及び物理的性質

名前と識別子

-

- (2R)-1-amino-3-{(5-chlorofuran-2-yl)methylsulfanyl}propan-2-ol

- (2R)-1-amino-3-{[(5-chlorofuran-2-yl)methyl]sulfanyl}propan-2-ol

- 2171231-21-1

- EN300-1289893

-

- インチ: 1S/C8H12ClNO2S/c9-8-2-1-7(12-8)5-13-4-6(11)3-10/h1-2,6,11H,3-5,10H2/t6-/m1/s1

- InChIKey: JMLYPEDYPBPXDJ-ZCFIWIBFSA-N

- ほほえんだ: ClC1=CC=C(CSC[C@@H](CN)O)O1

計算された属性

- せいみつぶんしりょう: 221.0277275g/mol

- どういたいしつりょう: 221.0277275g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 5

- 複雑さ: 150

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.9

- トポロジー分子極性表面積: 84.7Ų

(2R)-1-amino-3-{(5-chlorofuran-2-yl)methylsulfanyl}propan-2-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1289893-5000mg |

(2R)-1-amino-3-{[(5-chlorofuran-2-yl)methyl]sulfanyl}propan-2-ol |

2171231-21-1 | 5000mg |

$3687.0 | 2023-10-01 | ||

| Enamine | EN300-1289893-1.0g |

(2R)-1-amino-3-{[(5-chlorofuran-2-yl)methyl]sulfanyl}propan-2-ol |

2171231-21-1 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-1289893-10000mg |

(2R)-1-amino-3-{[(5-chlorofuran-2-yl)methyl]sulfanyl}propan-2-ol |

2171231-21-1 | 10000mg |

$5467.0 | 2023-10-01 | ||

| Enamine | EN300-1289893-50mg |

(2R)-1-amino-3-{[(5-chlorofuran-2-yl)methyl]sulfanyl}propan-2-ol |

2171231-21-1 | 50mg |

$1068.0 | 2023-10-01 | ||

| Enamine | EN300-1289893-100mg |

(2R)-1-amino-3-{[(5-chlorofuran-2-yl)methyl]sulfanyl}propan-2-ol |

2171231-21-1 | 100mg |

$1119.0 | 2023-10-01 | ||

| Enamine | EN300-1289893-500mg |

(2R)-1-amino-3-{[(5-chlorofuran-2-yl)methyl]sulfanyl}propan-2-ol |

2171231-21-1 | 500mg |

$1221.0 | 2023-10-01 | ||

| Enamine | EN300-1289893-1000mg |

(2R)-1-amino-3-{[(5-chlorofuran-2-yl)methyl]sulfanyl}propan-2-ol |

2171231-21-1 | 1000mg |

$1272.0 | 2023-10-01 | ||

| Enamine | EN300-1289893-250mg |

(2R)-1-amino-3-{[(5-chlorofuran-2-yl)methyl]sulfanyl}propan-2-ol |

2171231-21-1 | 250mg |

$1170.0 | 2023-10-01 | ||

| Enamine | EN300-1289893-2500mg |

(2R)-1-amino-3-{[(5-chlorofuran-2-yl)methyl]sulfanyl}propan-2-ol |

2171231-21-1 | 2500mg |

$2492.0 | 2023-10-01 |

(2R)-1-amino-3-{(5-chlorofuran-2-yl)methylsulfanyl}propan-2-ol 関連文献

-

1. 45S5 bioactive glass-based scaffolds coated with cellulose nanowhiskers for bone tissue engineeringWei Li,Nere Garmendia,Uxua Pérez de Larraya,Yaping Ding,Rainer Detsch,Alina Grünewald,Judith A. Roether,Dirk W. Schubert,Aldo R. Boccaccini RSC Adv., 2014,4, 56156-56164

-

2. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819

-

Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345

-

Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796

-

Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410

-

Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078

-

Naresh Shakya,Chandra Pokhrel,Scott D. Bunge,Satyendra Kumar,Brett D. Ellman,Robert J. Twieg J. Mater. Chem. C, 2014,2, 256-271

-

Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425

(2R)-1-amino-3-{(5-chlorofuran-2-yl)methylsulfanyl}propan-2-olに関する追加情報

The Compound CAS No 2171231-21-1: (2R)-1-amino-3-{(5-chlorofuran-2-yl)methylsulfanyl}propan-2-ol

The compound with CAS No 2171231-21-1, commonly referred to as (2R)-1-amino-3-{(5-chlorofuran-2-yl)methylsulfanyl}propan-2-ol, is a structurally complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound has garnered attention in recent years due to its unique properties and promising biological activities. In this article, we will delve into its structure, synthesis, and the latest research findings that highlight its significance in the scientific community.

Structural Analysis

The molecular structure of (2R)-1-amino-3-{(5-chlorofuran-2-yl)methylsulfanyl}propan-2-ol is characterized by a chiral center at the second carbon atom of the propane backbone. The presence of an amino group (-NH₂) at the first carbon and a sulfanyl group (-S-) attached to a 5-chlorofuran moiety at the third carbon introduces significant stereochemical complexity. The furan ring, substituted with a chlorine atom at the 5-position, contributes to the molecule's aromaticity and electronic properties. This unique combination of functional groups makes the compound a versatile building block for further chemical modifications.

Synthesis and Optimization

The synthesis of (2R)-1-amino-3-{(5-chlorofuran-2-yl)methylsulfanyl}propan-2-ol involves a multi-step process that requires precise control over stereochemistry and functional group compatibility. Recent advancements in asymmetric synthesis have enabled researchers to achieve high enantiomeric excess (ee) in the preparation of this compound. The use of chiral catalysts and optimized reaction conditions has significantly improved the yield and purity of the product, making it more accessible for large-scale applications.

Pharmacological Studies

Emerging research has highlighted the potential of (2R)-1-amino-3-{(5-chlorofuran-2-yl)methylsulfanyl}propan-2

2171231-21-1 ((2R)-1-amino-3-{(5-chlorofuran-2-yl)methylsulfanyl}propan-2-ol) 関連製品

- 2138224-37-8(Cyclohexane, 1-(2-chloro-1,1-dimethylethyl)-2-methyl-)

- 7552-55-8(1,3-Benzenedisulfonyl difluoride)

- 946243-69-2(N-{2-4-(dimethylamino)phenyl-2-4-(4-fluorophenyl)piperazin-1-ylethyl}acetamide)

- 1280560-32-8((4-(Aminomethyl)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone)

- 91340-38-4(3-(2-Methoxyphenoxy)propylmethylamine)

- 2243508-69-0(imino(methyl)(oxolan-2-yl)methyl-lambda6-sulfanone)

- 2248307-29-9(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2-chlorophenyl)-2-methylbutanoate)

- 1519476-37-9(4-{1-(1,3-thiazol-2-yl)ethylamino}pentan-1-ol)

- 1203262-33-2(2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)-N-(pyridin-4-yl)propanamide)

- 2757891-26-0(2-{[(Benzyloxy)carbonyl]amino}-6-(trifluoromethyl)pyridine-3-carboxylic acid)